
Methyl1-cyano-4,4-dimethylcyclohexane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is an organic compound with a cyclohexane ring structure It features a cyano group and a carboxylate ester group attached to the same carbon atom, along with two methyl groups on the same carbon atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate typically involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction or other cyclization methods.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Esterification: The carboxylate ester group is formed through esterification reactions, typically involving the reaction of a carboxylic acid with methanol in the presence of an acid catalyst.
Industrial Production Methods
In industrial settings, the production of methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as controlled temperatures, pressures, and catalysts, to maximize yield and purity.
化学反応の分析
Types of Reactions
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group or reduce the ester group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or ester groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
科学的研究の応用
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate has various scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or its effects on biological systems.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
作用機序
The mechanism by which methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate exerts its effects depends on the specific context of its use. In chemical reactions, the cyano and ester groups can act as reactive sites for nucleophilic or electrophilic attack. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
Methyl 1-cyano-4-methylcyclohexane-1-carboxylate: Similar structure but with one less methyl group.
Ethyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.
1-Cyano-4,4-dimethylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Uniqueness
Methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate is unique due to the presence of both a cyano group and a carboxylate ester group on the same carbon atom, along with two methyl groups
特性
分子式 |
C11H17NO2 |
|---|---|
分子量 |
195.26 g/mol |
IUPAC名 |
methyl 1-cyano-4,4-dimethylcyclohexane-1-carboxylate |
InChI |
InChI=1S/C11H17NO2/c1-10(2)4-6-11(8-12,7-5-10)9(13)14-3/h4-7H2,1-3H3 |
InChIキー |
HTLHQIQXARECBI-UHFFFAOYSA-N |
正規SMILES |
CC1(CCC(CC1)(C#N)C(=O)OC)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{1-[2-(dimethylamino)ethyl]-1H-1,3-benzodiazol-2-yl}methanamine trihydrochloride](/img/structure/B13462552.png)
![1-benzyl-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)piperidine-4-carboxylic acid hydrochloride](/img/structure/B13462555.png)

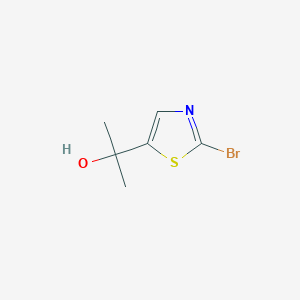
![1-Oxaspiro[3.3]heptan-6-amine](/img/structure/B13462577.png)
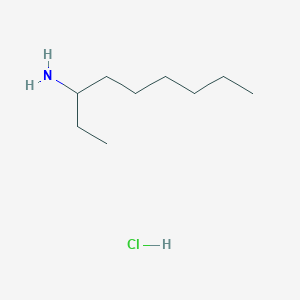
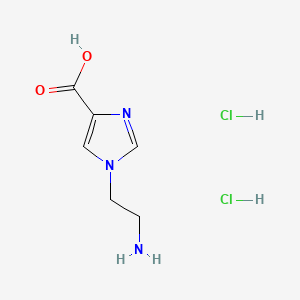
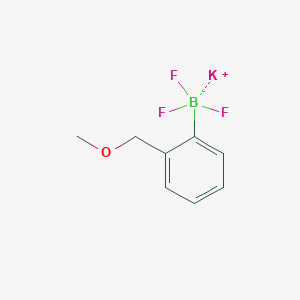
![4-(2,2-Difluoropropoxy)-2-(4-methylbenzenesulfonyl)-2-azabicyclo[2.1.1]hexane](/img/structure/B13462600.png)
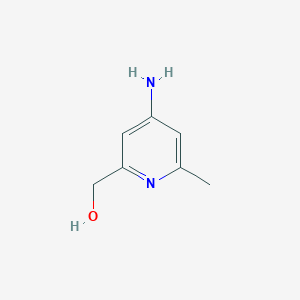
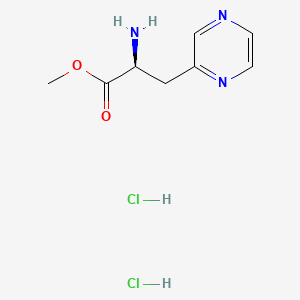
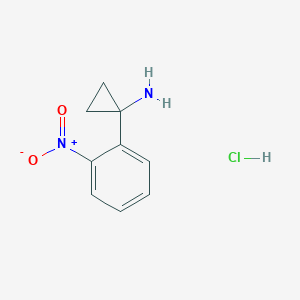
![2-[2-[(2-Chlorophenyl)methoxy]-5-methyl-phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13462631.png)
